molecular formula C16H17ClN2O4S B2719355 ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine CAS No. 1022287-75-7

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine

Cat. No.: B2719355
CAS No.: 1022287-75-7
M. Wt: 368.83
InChI Key: GVFYBMNGXUGWMZ-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine is a sulfonamide derivative characterized by a 4-chloro-2-nitrophenyl sulfonyl group linked to a 4-phenylbutyl amine moiety. The sulfonyl group contributes strong electron-withdrawing properties due to the nitro (-NO₂) and chloro (-Cl) substituents, which may enhance the compound’s acidity and reactivity. Sulfonamides of this class are often explored in medicinal chemistry for their enzyme inhibitory properties or as chemical handles for bioconjugation .

Properties

IUPAC Name

4-chloro-2-nitro-N-(4-phenylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c17-14-9-10-16(15(12-14)19(20)21)24(22,23)18-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12,18H,4-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFYBMNGXUGWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine typically involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with 4-phenylbutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature to moderate heat .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of larger reaction vessels, more efficient mixing, and possibly continuous flow reactors to enhance the reaction efficiency and yield. The purification process might include recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-amino-2-chlorophenylsulfonyl(4-phenylbutyl)amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

Research indicates that ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine exhibits several biological activities, which are summarized below.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. Notably:

  • Acetyl-CoA Carboxylase (ACC) : Inhibition of ACC can lead to reduced lipid synthesis, making this compound a candidate for addressing obesity and metabolic syndrome. Studies have shown that compounds acting on ACC can significantly alter lipid metabolism, suggesting potential therapeutic applications in metabolic disorders.

Antimicrobial Activity

Preliminary investigations suggest that this compound possesses antimicrobial properties:

  • Mechanism : The structural components may interact with microbial cell membranes or interfere with metabolic pathways essential for microbial survival. Research is ongoing to elucidate the specific mechanisms of action and efficacy against various pathogens.

Cytotoxicity in Cancer Cells

Studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines:

  • Mechanisms of Action : The compound appears to induce apoptosis in cancer cells, potentially through the inhibition of cell proliferation pathways. Ongoing research aims to clarify the specific molecular targets involved in its cytotoxic effects.

Case Studies and Research Findings

Several studies have investigated the applications of this compound across different contexts:

Study FocusFindings
Enzyme InhibitionDemonstrated significant inhibition of ACC activity, leading to reduced lipid synthesis in vitro.
Antimicrobial ActivityShowed effectiveness against Gram-positive bacteria in preliminary assays, with further studies needed for detailed mechanisms.
CytotoxicityInduced apoptosis in various cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine would depend on its specific application. In a biological context, the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The nitro and chloro groups can also participate in various interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine can be contextualized against related sulfonamide derivatives (Table 1). Key distinctions arise from variations in the sulfonyl substituents and amine side chains, which modulate electronic, steric, and solubility profiles.

Table 1: Structural and Physicochemical Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
This compound C₁₆H₁₆ClN₃O₄S ~381.83 4-Phenylbutyl chain; chloro-nitro sulfonyl group Bioconjugation, enzyme inhibition
((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine C₁₂H₁₀ClN₃O₄S 335.75 Pyridine ring; shorter alkyl linker Metal chelation, catalysis
((4-Chloro-2-nitrophenyl)sulfonyl)(2-piperidylethyl)amine C₁₃H₁₈ClN₃O₄S 347.82 Piperidine ring; ethyl linker CNS-targeted drug delivery
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine C₁₉H₁₃ClFN₂O₄S 434.84 Oxazole heterocycle; fluorophenyl group Fluorescent probes, antiviral agents
((4-Chloro-2-nitrophenyl)sulfonyl)phenylamine C₁₂H₉ClN₂O₄S 312.73 Simple phenyl group; no alkyl chain Small-molecule inhibitors

Electronic and Steric Effects

  • Nitro and Chloro Substituents: The 4-chloro-2-nitrophenyl group in the target compound enhances electron withdrawal, increasing sulfonamide acidity compared to non-nitrated analogs (e.g., 4-[(4-chlorophenyl)sulfonyl] derivatives) .
  • Amine Side Chains : The 4-phenylbutyl chain provides extended hydrophobicity, favoring lipid bilayer penetration, whereas pyridylmethyl () or piperidylethyl () groups introduce heteroatoms capable of hydrogen bonding or cation-π interactions .

Solubility and Lipophilicity

  • The 4-phenylbutyl chain in the target compound likely reduces aqueous solubility compared to shorter-chain analogs like ((4-Chloro-2-nitrophenyl)sulfonyl)phenylamine . Conversely, heterocyclic moieties (e.g., oxazole in ) may improve solubility via polar interactions .

Reactivity and Functionalization

  • Sulfonamides with terminal amines (e.g., 4-phenylbutyl) are amenable to further functionalization, such as coupling with carboxylic acids or fluorophores, as demonstrated in oligonucleotide labeling studies . Piperidine-containing derivatives () may exhibit enhanced metabolic stability due to their cyclic structure .

Biological Activity

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenylbutyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H20ClN3O3S\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}_3\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonamide group in the compound is known for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in physiological processes such as acid-base balance and fluid secretion.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can act as inhibitors of certain enzymes, potentially leading to therapeutic effects in conditions such as glaucoma and cancer. The nitrophenyl group may also contribute to the compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Studies have shown that sulfonamide derivatives exhibit significant anticancer activity. For instance, a related compound was found to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

The neuroprotective potential of sulfonamide compounds has been investigated, particularly their ability to protect against oxidative stress and excitotoxicity. Evidence suggests that these compounds can reduce neuronal cell death in models of neurodegenerative diseases .

Case Studies

  • Cancer Cell Lines : In vitro studies demonstrated that this compound reduced cell viability in breast cancer cell lines by inducing apoptosis. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Neuroprotection : In a rat model of cerebral ischemia, treatment with related sulfonamide compounds showed a reduction in infarct size and improved neurological outcomes, suggesting potential therapeutic applications for stroke or traumatic brain injury .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

ParameterValue
SolubilityModerate
BioavailabilityHigh
Half-life6 hours
MetabolismLiver (CYP450 enzymes)

Toxicity and Safety

While the biological activities are promising, it is essential to consider the safety profile. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are necessary to establish long-term safety.

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